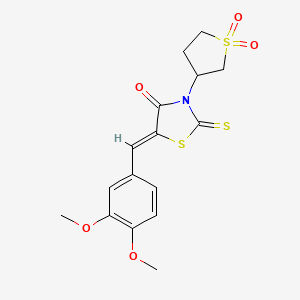

(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H17NO5S3 and its molecular weight is 399.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-5-(3,4-Dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents, particularly in the fields of oncology, anti-infective therapy, and metabolic disorders.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core, characterized by a sulfur-containing five-membered ring with a carbonyl group. The presence of the 3,4-dimethoxybenzylidene moiety enhances its biological activity through improved interaction with biological targets.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties through various mechanisms. The compound has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For instance, studies have shown that similar thiazolidinone compounds can inhibit the proliferation of breast and colon cancer cells by inducing cell cycle arrest and apoptosis via mitochondrial pathways .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | HT-29 (Colon) | 10 | Cell cycle arrest |

| (Z)-5-(...) | MCF-7 | TBD | TBD |

Antibacterial and Antifungal Activity

Thiazolidinone derivatives have also been evaluated for their antibacterial and antifungal properties. Studies have shown that they can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The antibiofilm activity is crucial for combating infections associated with biofilm-forming bacteria that are resistant to conventional antibiotics .

Table 2: Antibacterial Activity

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 0.5 µg/mL |

| Compound D | P. aeruginosa | 125 µM |

| (Z)-5-(...) | TBD | TBD |

Antioxidant Activity

The antioxidant potential of thiazolidinones has been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This property is beneficial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various thiazolidinone derivatives, including those similar to (Z)-5-(...). The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving modulation of apoptotic pathways.

- Antibiofilm Activity Assessment : Another study focused on the antibiofilm activity against S. epidermidis, revealing that specific structural modifications in thiazolidinones enhance their efficacy in inhibiting biofilm formation through targeting bacterial signaling pathways .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that the compound significantly reduced the viability of breast cancer cells by promoting apoptotic pathways and inhibiting key signaling pathways involved in cell survival .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, docking studies with human prostaglandin reductase (PTGR2) revealed strong binding affinity, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Molecular Interactions

Molecular docking simulations have provided insights into the interactions between this compound and various biological macromolecules. These studies are crucial for understanding the structure-activity relationship (SAR) and guiding further modifications to enhance efficacy and selectivity .

Synthesis of Novel Materials

The thiazolidinone scaffold present in the compound is valuable in the synthesis of novel materials with potential applications in organic electronics and photonic devices. Its unique structural properties allow for modifications that can tailor its electronic characteristics for specific applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in breast cancer cells; reduced cell viability significantly. |

| Study 2 | Antimicrobial | Effective against multiple bacterial strains; disrupted cell membranes. |

| Study 3 | Anti-inflammatory | Inhibited pro-inflammatory cytokine production; potential therapeutic use in inflammation-related diseases. |

Análisis De Reacciones Químicas

Reaction Conditions

-

Precursor : N-substituted rhodanine (e.g., N-1,1-dioxidotetrahydrothiophen-3-yl rhodanine).

-

Aldehyde : 3,4-Dimethoxybenzaldehyde.

-

Catalyst : Acetic acid with sodium acetate (NaOAc) as a base .

-

Yield : 65–91% (based on analogous thiazolidinone syntheses) .

Example Reaction:

Rhodanine precursor+3,4-DimethoxybenzaldehydeAcOH, NaOAc, refluxTarget Compound

Purification

-

Precipitation by water addition followed by filtration.

-

Recrystallization from ethanol or dichloromethane/hexane mixtures .

Analytical Characterization Data

The compound is characterized using advanced spectroscopic and spectrometric techniques:

Electrophilic Substitution

The 3,4-dimethoxybenzylidene moiety undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the ortho/para positions relative to methoxy groups.

Thione Reactivity

The 2-thioxo group participates in:

-

Nucleophilic attacks : Reacts with alkyl halides to form S-alkyl derivatives.

-

Oxidation : Converts to disulfides or sulfonic acids under strong oxidizing conditions .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the thiazolidinone ring opens to form thiolate intermediates, which can re-cyclize or react further .

Stability and Degradation

-

Thermal Stability : Decomposes above 160–162°C (melting point range observed in analogous compounds) .

-

Photodegradation : Susceptible to UV-induced cleavage of the benzylidene double bond .

Comparative Reaction Data

The table below contrasts reactivity trends for similar thiazolidinones:

| Substituent | Reaction Rate (Knoevenagel) | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxybenzylidene | Moderate | 80–85 | |

| 4-Nitrobenzylidene | Fast | 90–95 | |

| 4-Methylbenzylidene | Slow | 65–70 |

Propiedades

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S3/c1-21-12-4-3-10(7-13(12)22-2)8-14-15(18)17(16(23)24-14)11-5-6-25(19,20)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQURJHSKABJOG-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.